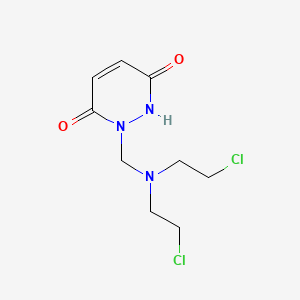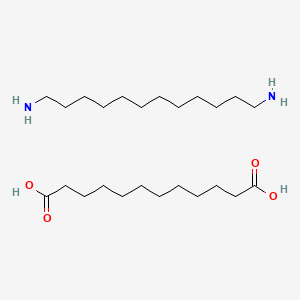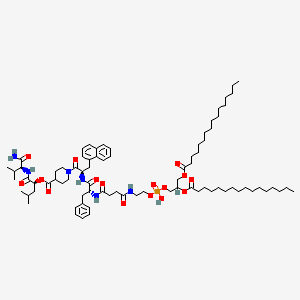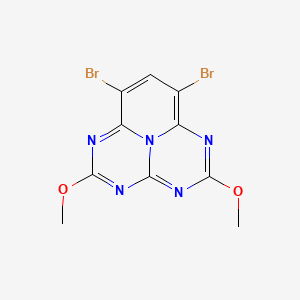
Zinc bis(nonylphenolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc bis(nonylphenolate) is an organozinc compound with the chemical formula C30H46O2Zn. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two nonylphenolate ligands coordinated to a central zinc atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc bis(nonylphenolate) typically involves the reaction of zinc salts with nonylphenol in the presence of a base. One common method is the reaction of zinc acetate with nonylphenol in an organic solvent such as toluene. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In industrial settings, the production of zinc bis(nonylphenolate) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solvents like toluene or xylene is common, and the reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc bis(nonylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and nonylphenol.
Reduction: It can be reduced to form zinc metal and nonylphenol.
Substitution: The nonylphenolate ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in an inert atmosphere.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Zinc oxide and nonylphenol.
Reduction: Zinc metal and nonylphenol.
Substitution: Various zinc complexes with different ligands.
Applications De Recherche Scientifique
Zinc bis(nonylphenolate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in zinc metabolism.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used as an additive in lubricants and as a stabilizer in plastics.
Mécanisme D'action
The mechanism of action of zinc bis(nonylphenolate) involves the coordination of the zinc atom to various molecular targets. The nonylphenolate ligands can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The zinc ion can also act as a Lewis acid, facilitating various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc bis(phenolate): Similar structure but with phenolate ligands instead of nonylphenolate.
Zinc bis(2-ethylhexanoate): Another zinc compound with different ligands.
Zinc bis(acetylacetonate): A zinc complex with acetylacetonate ligands.
Uniqueness
Zinc bis(nonylphenolate) is unique due to the presence of nonylphenolate ligands, which impart specific properties such as enhanced solubility in organic solvents and potential antimicrobial activity. This makes it distinct from other zinc complexes with different ligands.
Propriétés
Numéro CAS |
77194-15-1 |
|---|---|
Formule moléculaire |
C30H46O2Zn |
Poids moléculaire |
504.1 g/mol |
Nom IUPAC |
zinc;2-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Zn/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |
Clé InChI |
KEWUWYORWGALNZ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione](/img/structure/B12793860.png)








![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)


